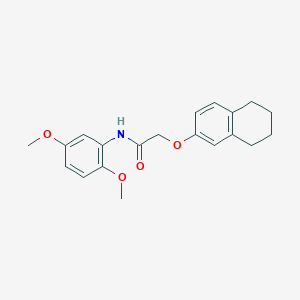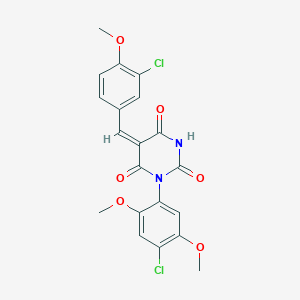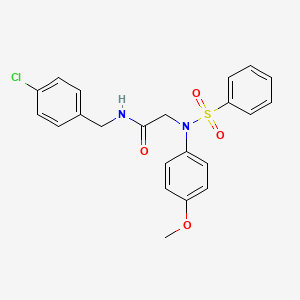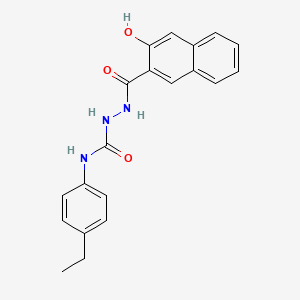![molecular formula C23H16N2O3 B5218406 2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)
2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, commonly known as DMIT, is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. DMIT belongs to the class of naphthoquinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.
Mécanisme D'action
The exact mechanism of action of DMIT is not fully understood. However, it has been reported that DMIT induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DMIT has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase. Additionally, DMIT has been reported to inhibit the growth of Plasmodium falciparum by interfering with the parasite's heme detoxification pathway.
Biochemical and Physiological Effects
DMIT has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that DMIT inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. DMIT has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Moreover, DMIT has been reported to modulate the levels of various cytokines and chemokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMIT is its potential therapeutic applications in the treatment of cancer, viral infections, and malaria. Moreover, DMIT has been reported to exhibit low toxicity in vitro and in vivo. However, one of the main limitations of DMIT is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. Moreover, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMIT in vivo.
Orientations Futures
There are several future directions for the research on DMIT. One of the main directions is to optimize the synthesis method of DMIT to improve its yield and purity. Moreover, further studies are needed to determine the structure-activity relationship of DMIT and its derivatives to identify more potent and selective compounds. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMIT in vivo and to evaluate its efficacy and safety in animal models. Finally, clinical trials are needed to evaluate the therapeutic potential of DMIT in humans.
Conclusion
In conclusion, DMIT is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. DMIT exhibits a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMIT in vivo and to evaluate its efficacy and safety in animal models and humans.
Méthodes De Synthèse
DMIT can be synthesized using a multi-step reaction sequence involving the condensation of 2,5-dimethylphenylhydrazine with 2-hydroxy-1,4-naphthoquinone, followed by cyclization and oxidation steps. The final product is obtained as a yellow crystalline powder with a melting point of 308-309°C.
Applications De Recherche Scientifique
DMIT has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. In vitro studies have shown that DMIT inhibits the proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. DMIT has also been reported to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). Moreover, DMIT has been shown to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-12-7-8-13(2)18(11-12)25-23(28)17-10-9-16-19(20(17)24-25)22(27)15-6-4-3-5-14(15)21(16)26/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEZXSKABRLMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-phenyl)-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5218325.png)


![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5218335.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5218348.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218356.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B5218363.png)
![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)
![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)


![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)